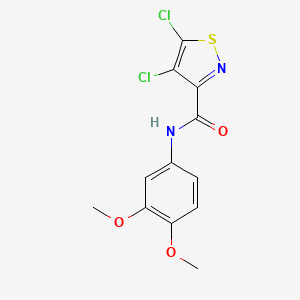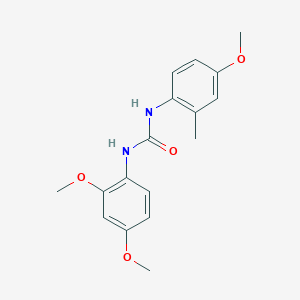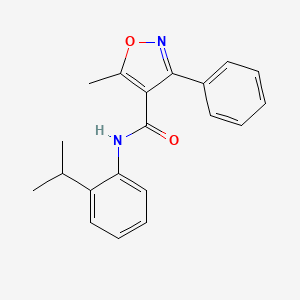![molecular formula C9H16N4S B5781945 N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5781945.png)
N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea, also known as IPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. IPTU has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
作用機序
The mechanism of action of N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea involves its interaction with ROS in cells. N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea has been shown to bind to ROS and inhibit their activity, which can have a range of downstream effects on cellular signaling pathways. This mechanism of action has made N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea a valuable tool for studying the role of ROS in cellular processes.
Biochemical and Physiological Effects:
N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of ROS in cells, which can have downstream effects on cellular signaling pathways. Additionally, N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea for lab experiments is its ability to inhibit the activity of ROS in cells. This makes it a valuable tool for studying the role of ROS in cellular processes. However, there are also limitations to the use of N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea in lab experiments. For example, it can be difficult to control the concentration of N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea in cells, which can lead to inconsistent results.
将来の方向性
There are a number of potential future directions for research involving N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea. One area of interest is the development of new compounds based on N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea that may have even more potent effects on ROS activity. Additionally, researchers are interested in exploring the potential therapeutic applications of N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea for the treatment of inflammatory diseases and other conditions. Finally, there is ongoing research into the mechanisms of action of N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea and how it interacts with ROS in cells, which may lead to new insights into cellular signaling pathways.
合成法
N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea can be synthesized using a variety of methods, but one of the most common involves the reaction of isopropyl isothiocyanate with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as triethylamine. This reaction produces N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea as a white solid, which can be purified using recrystallization techniques.
科学的研究の応用
N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea has been shown to have a range of potential applications in scientific research. One of the most promising is its use as a tool for studying the role of reactive oxygen species (ROS) in cellular signaling pathways. N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea has been shown to inhibit the activity of ROS in cells, allowing researchers to study the effects of ROS on cellular processes.
特性
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]-3-propan-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c1-7(2)12-9(14)10-4-8-5-11-13(3)6-8/h5-7H,4H2,1-3H3,(H2,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARXTFSKXJLUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NCC1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-propan-2-ylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5781863.png)
![3-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol hydrochloride](/img/structure/B5781866.png)

![2-amino-4-(4-methylphenyl)-6-[(2-methyl-2-propen-1-yl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5781886.png)
![N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5781889.png)
![1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5781894.png)




![ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5781940.png)

